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Compound of Interest

Compound Name: YM-58790 free base

Cat. No.: B12398103

This technical support center provides researchers, scientists, and drug development
professionals with comprehensive guidance on the effective use of BTP2, a potent inhibitor of
Ca2+ Release-Activated Ca2+ (CRAC) channels. Here you will find troubleshooting guides,
frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the
successful application of BTP2 in your research.

Frequently Asked Questions (FAQs)

Q1: What is BTP2 and what is its primary mechanism of action?

Al: BTP2 (also known as YM-58483) is a potent, cell-permeable pyrazole compound that
selectively inhibits store-operated Ca2+ entry (SOCE) by blocking CRAC channels.[1] The
CRAC channel, composed of STIM1 (the Ca2+ sensor in the endoplasmic reticulum) and Orail
(the pore-forming subunit in the plasma membrane), is crucial for Ca2+ signaling in many cell
types, particularly immune cells like T-lymphocytes.[2][3] BTP2 is understood to inhibit CRAC
channels from the extracellular space, thereby preventing the sustained Ca2+ influx required
for downstream signaling events like the activation of the transcription factor NFAT and
subsequent cytokine production.[2][4][5]

Q2: What is the recommended solvent and storage condition for BTP2?

A2: BTP2 is a solid that is soluble in DMSO (up to 5 mg/mL). For experimental use, it is
recommended to prepare a concentrated stock solution in DMSO and store it at 2-8°C. Further
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dilutions should be made in the appropriate aqueous buffer or cell culture medium immediately
before use.

Q3: Does BTP2 act from the intracellular or extracellular side of the cell?

A3: Experimental evidence from patch-clamp studies strongly suggests that BTP2 acts on the
CRAC channel from the extracellular side.[4][5] Including BTP2 in the intracellular pipette
solution did not inhibit CRAC channel currents, whereas its application to the external bath
solution effectively blocked channel activity.[5][6]

Troubleshooting Guide

Q1: I am observing a different IC50 value for BTP2 than what is reported in the literature. Why
is there such a wide range of reported IC50 values?

Al: The reported IC50 for BTP2 can vary significantly (from ~10 nM to the low micromolar
range) due to several experimental factors.[2][4][6] Understanding these factors is key to
optimizing its concentration:

 Incubation Time: The inhibitory effect of BTP2 is time-dependent. Short incubation times (a
few minutes) may result in higher IC50 values (e.g., 100 nM), while longer pre-incubation
periods (18-24 hours) can lead to full inhibition at much lower concentrations (e.g., 10 nM).

[2][6]

o External Ca2+ Concentration: The potency of BTP2 is influenced by the concentration of
extracellular calcium. Higher external Ca2+ levels can reduce the inhibitory effect of BTP2,
leading to an apparent increase in the IC50 value.[2]

o Cell Type: The specific cell line or primary cell type being used can influence the observed
potency, potentially due to differences in CRAC channel expression levels or membrane
properties. IC50 values have been reported in various cell types including Jurkat T cells,
RBL-2H3 cells, and primary T-lymphocytes.[2][3][4]

Q2: | am concerned about off-target effects. Is BTP2 a completely selective CRAC channel
inhibitor?
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A2: While BTP2 is a potent and widely used CRAC channel inhibitor, it is not completely
selective, especially at higher concentrations. It has been reported to inhibit TRPC3 and
TRPC5 channels and activate TRPM4 channels.[4][6] In skeletal muscle, BTP2 has also been
shown to have indirect effects on ryanodine receptor (RYR) function at concentrations above 5
MUM.[7] It is crucial to use the lowest effective concentration and include appropriate controls to
minimize and account for potential off-target effects.

Q3: My BTP2 solution appears to have precipitated in the cell culture medium. What can | do?

A3: BTP2 has limited solubility in agueous solutions. To avoid precipitation, ensure your final
DMSO concentration in the culture medium is kept low (typically < 0.1%). When diluting the
DMSO stock, add it to the medium with vigorous vortexing or mixing to facilitate dispersion. If
solubility issues persist, consider preparing fresh dilutions for each experiment and visually
inspecting the medium for any signs of precipitation before adding it to the cells.

Q4: The inhibitory effect of BTP2 in my experiment is not as potent as expected, even with
optimized concentration and incubation time. What else could be wrong?

A4: If you are still experiencing suboptimal inhibition, consider the following:

o Compound Stability: While stable as a solid and in DMSO stock, the stability of BTP2 in
agueous culture media over long incubation periods can be a factor. For very long
experiments, replenishing the media with fresh BTP2 may be necessary.

» Plastic Binding: Like many hydrophobic small molecules, BTP2 may adsorb to plastic
labware.[8] This can reduce the effective concentration in your experiment. While often a
minor effect, it can be more pronounced at very low nanomolar concentrations.

o Experimental Readout: Ensure that your assay is specifically measuring store-operated
Ca2+ entry. BTP2 does not inhibit Ca2+ release from internal stores, so the timing of its
addition relative to store depletion is critical for observing its effect.[2][3]

Quantitative Data Summary

Table 1: Reported IC50 Values for BTP2-Mediated CRAC Channel Inhibition
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Experimental

Cell Type IC50 Value . Reference
Conditions
Pre-incubation for 18-
Human T-cells ~10 nM [2]
24 hours
Inhibition of
thapsigargin-induced
Jurkat T-cells 100 nM ) [2]
Ca2+ influx (short
incubation)
Measurement of
RBL-2H3 cells 590 nM ]
SOCE using Fura-2
Murine Th2 T cell Inhibition of IL-5
~100 nM _ [1]
clone production
Table 2: Selectivity Profile of BTP2
Noted
Target Channel Effect . Reference
Concentration
CRAC (Orail) Inhibition 10nM -1 uM [2][4]
TRPC3 Inhibition IC50 = 4.21 uM
TRPC5 Inhibition Not specified [4]
TRPM4 Activation Not specified [4]
Ryanodine Receptor Impaired function
>5uM [7]

(RYR)

(indirect)

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Cellular Assays with BTP2

o Preparation of BTP2 Stock Solution:
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o Dissolve BTP2 powder in high-quality, anhydrous DMSO to create a stock solution (e.g.,
10 mM).

o Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and
store at 2-8°C.

o Cell Preparation and Plating:
o Culture cells of interest under standard conditions to the desired confluency.

o Plate the cells in appropriate vessels (e.g., 96-well plates for fluorescence assays,
coverslips for imaging or patch-clamp) and allow them to adhere if necessary.

e BTP2 Incubation:

o Prepare a working solution of BTP2 by diluting the DMSO stock into pre-warmed cell
culture medium or physiological buffer to the desired final concentration. Ensure the final
DMSO concentration is consistent across all conditions, including the vehicle control
(typically < 0.1%).

o Remove the existing medium from the cells and replace it with the BTP2-containing
medium.

o Incubate the cells for the desired period. For maximal potency, a pre-incubation time of 18-
24 hours may be required.[2] For acute effects, shorter incubation times (e.g., 10-30
minutes) can be used.[5]

o Measurement of CRAC Channel Activity (Example using a Ca2+ Indicator):

o If not already present, load cells with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM)
according to the manufacturer's protocol.

o Wash the cells with a Ca2+-free physiological buffer containing BTP2 (or vehicle).

o Induce depletion of intracellular Ca2+ stores by adding an agent like thapsigargin (a
SERCA pump inhibitor) in the continued presence of Ca2+-free buffer.
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o Initiate store-operated Ca2+ entry by re-adding a buffer containing physiological levels of
Ca2+ (e.g., 1-2 mM).

o Measure the change in intracellular Ca2+ concentration via fluorescence measurement.
The inhibitory effect of BTP2 will be observed as a reduction in the Ca2+ influx upon re-
addition of external Ca2+.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
e Solutions:

o External (Bath) Solution: Contains physiological ion concentrations, including 2-20 mM
Ca2+. BTP2 is added to this solution for extracellular application.

o Internal (Pipette) Solution: Contains a Ca2+ chelator (e.g., EGTA or BAPTA) and an agent
to deplete stores and activate CRAC channels (e.g., InsP3).[4]

e Procedure:

[¢]

Prepare cells on coverslips suitable for microscopy.

o For testing extracellular blockade, pre-incubate cells with BTP2 (e.g., 10 uM for ~20
minutes) or add BTP2 directly to the bath solution during the recording.[5]

o Establish a whole-cell patch-clamp configuration.

o Apply voltage ramps (e.g., from -100 mV to +100 mV) to measure the current-voltage (I-V)
relationship.[4][5]

o CRAC channel currents (I_CRAC) will develop over several minutes as the internal
solution diffuses into the cell and depletes the stores.

o Compare the magnitude of I_CRAC in control (vehicle-treated) cells versus BTP2-treated
cells to quantify the inhibitory effect.

Visualizations
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Caption: BTP2 blocks the Orail pore, inhibiting Ca2+ influx and downstream NFAT signaling.
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Caption: Standard experimental workflow for assessing BTP2 efficacy on SOCE.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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